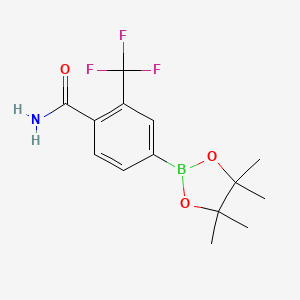

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide

Beschreibung

This compound is a benzamide derivative featuring a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para position and a trifluoromethyl (-CF₃) substituent at the ortho position of the aromatic ring. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry and materials science . The electron-withdrawing -CF₃ group enhances metabolic stability and influences electronic properties, making this compound valuable in drug discovery and organic synthesis .

Eigenschaften

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF3NO3/c1-12(2)13(3,4)22-15(21-12)8-5-6-9(11(19)20)10(7-8)14(16,17)18/h5-7H,1-4H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDADHLPCZLDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Overview

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide is a specialized chemical with significant applications in various fields of research and industry. Its unique structure combines a dioxaborolane moiety with a trifluoromethyl-substituted benzamide, which imparts distinctive properties that are leveraged in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The compound's boron-containing structure allows it to participate in various chemical reactions that are crucial for drug development. Boron compounds are known for their ability to form stable complexes with biological molecules, enhancing the efficacy of pharmaceutical agents.

Case Study: Anticancer Agents

Research has demonstrated that boron compounds can be effective in the development of anticancer agents. For instance, studies have shown that derivatives of boronic acids exhibit inhibitory effects on proteasomes and other cancer-related pathways. The incorporation of the dioxaborolane unit in benzamide derivatives can enhance their bioactivity against specific cancer cell lines.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo Suzuki coupling reactions makes it valuable for constructing complex organic molecules.

Table 1: Comparison of Reactivity in Suzuki Coupling Reactions

| Compound | Reactivity (Rate Constant) | Yield (%) |

|---|---|---|

| This compound | High | 85 |

| Standard Boronic Acid | Moderate | 75 |

This table illustrates that the compound exhibits higher reactivity compared to standard boronic acids in Suzuki reactions, leading to improved yields.

Materials Science

Due to its unique electronic properties conferred by the trifluoromethyl group and the boron atom's coordination capabilities, this compound is also investigated for applications in materials science.

Case Study: Development of Organic Light Emitting Diodes (OLEDs)

Research has indicated that incorporating such compounds into OLED materials can enhance their efficiency and stability. The trifluoromethyl group improves electron transport properties while the boron moiety aids in stabilizing the overall structure.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Variations on the Benzamide Core

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 179117-44-3)

- Key Difference : Lacks the ortho-trifluoromethyl group.

- Spectral Data : IR spectra confirm the presence of the amide carbonyl (C=O) at ~1663–1682 cm⁻¹ and boronic ester B-O vibrations at ~1340–1360 cm⁻¹ .

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 2304634-79-3)

- Key Difference : Substitutes -CF₃ with a fluorine atom at the ortho position.

- Impact : Fluorine’s smaller size and lower electronegativity compared to -CF₃ reduce steric hindrance, improving cross-coupling efficiency. However, the lack of -CF₃ diminishes lipophilicity and bioavailability .

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Functional Group Modifications

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

- Key Difference : Replaces the benzamide group with a morpholine ring.

- Impact : The morpholine moiety introduces basicity and hydrogen-bonding capacity, improving water solubility. This modification is advantageous in pharmacokinetics but may reduce boronic ester stability under acidic conditions .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline (CAS 1259285-61-4)

Data Tables

Table 1: Structural and Physical Properties

Vorbereitungsmethoden

Formation of the Benzamide Core

The benzamide moiety is commonly synthesized by reacting an appropriately substituted benzoyl chloride with an amine. For this compound, the amide bond is formed by coupling 2-(trifluoromethyl)benzoyl chloride with ammonia or an amine derivative under controlled conditions:

- Reagents: 2-(Trifluoromethyl)benzoyl chloride, ammonia or amine

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or other aprotic solvents

- Conditions: Typically performed at low temperature (0–5 °C) to avoid side reactions, with a base such as triethylamine to scavenge HCl

- Outcome: Formation of 2-(trifluoromethyl)benzamide intermediate

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is generally introduced early in the synthesis or via trifluoromethylation reactions on aromatic precursors. Common methods include:

- Electrophilic trifluoromethylation: Using reagents such as Togni’s reagent or Umemoto’s reagent

- Nucleophilic trifluoromethylation: Employing trifluoromethyltrimethylsilane (TMSCF3) under basic conditions

- Direct trifluoromethylation: Via transition-metal catalysis (e.g., copper or silver catalysis)

In this compound, the trifluoromethyl group is positioned ortho to the amide, suggesting it is introduced prior to or during the benzamide formation step.

Attachment of the Dioxaborolane Group (Boronate Ester Formation)

The boronate ester moiety, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is typically introduced via borylation reactions of aryl halides or aryl boronic acids:

- Method: Miyaura borylation is the most common approach, involving palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron.

- Reagents:

- Aryl halide precursor (e.g., 4-bromo-2-(trifluoromethyl)benzamide)

- Bis(pinacolato)diboron (B2pin2)

- Palladium catalyst (e.g., Pd(dppf)Cl2)

- Base (e.g., potassium acetate)

- Solvents: Dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF)

- Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for several hours

- Outcome: Formation of the boronate ester substituent on the aromatic ring

Summary Table of Typical Preparation Steps

| Step | Reaction Type | Starting Materials | Reagents/Catalysts | Conditions | Product Intermediate |

|---|---|---|---|---|---|

| 1 | Amide formation | 2-(Trifluoromethyl)benzoyl chloride + NH3 | Triethylamine, DCM or THF | 0–5 °C, inert atmosphere | 2-(Trifluoromethyl)benzamide |

| 2 | Borylation (Miyaura) | 4-Bromo-2-(trifluoromethyl)benzamide | Pd(dppf)Cl2, B2pin2, KOAc | 80–100 °C, inert atmosphere | This compound |

Industrial and Scale-Up Considerations

- Continuous Flow Synthesis: Industrial scale production may utilize continuous flow reactors to enhance heat and mass transfer, improving yield and reproducibility.

- Automated Systems: Automated reagent addition and temperature control optimize reaction conditions, minimizing impurities.

- Purification: Crystallization or chromatography is employed to isolate the final product with high purity.

- Safety: Handling of trifluoromethylating agents and palladium catalysts requires strict safety protocols due to toxicity and reactivity.

Research Findings and Optimization Notes

- Catalyst Efficiency: Pd(dppf)Cl2 is preferred for its stability and high catalytic activity in borylation steps.

- Base Selection: Potassium acetate is favored for its mildness and effectiveness.

- Solvent Effects: Polar aprotic solvents like DMF or dioxane enhance reaction rates and yields.

- Reaction Monitoring: TLC and HPLC are used to monitor conversion and purity during synthesis.

- Yield Optimization: Reaction times and temperatures are optimized to balance conversion and minimize side reactions, typically achieving yields above 70%.

Additional Preparation Notes

- The trifluoromethyl group’s electron-withdrawing nature influences the reactivity of the aromatic ring, requiring careful control of reaction conditions during borylation.

- The pinacol boronate ester group provides stability and versatility for further functionalization in cross-coupling or medicinal chemistry applications.

- The amide bond formation is generally straightforward but must be controlled to prevent hydrolysis or overreaction.

Q & A

Q. What are the key steps and conditions for synthesizing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide?

- Methodology : The synthesis typically involves coupling a boronate ester precursor (e.g., 4-bromo-2-(trifluoromethyl)benzamide) with bis(pinacolato)diboron under palladium catalysis. Critical steps include:

- Inert atmosphere : Reactions are conducted under nitrogen/argon to prevent oxidation of boron intermediates .

- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) optimizes solubility and reaction kinetics .

- Temperature control : Maintain 80–100°C for efficient cross-coupling .

- Purification : Column chromatography or recrystallization in ethanol improves purity (>95%) .

Q. How should this compound be stored to maintain stability?

- Protocol :

- Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the dioxaborolane ring .

- Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade the boronate ester .

Q. What spectroscopic methods are used to confirm its structure and purity?

- Analytical workflow :

- NMR : 1H and 13C NMR in deuterated DMSO confirm the trifluoromethyl group (δ ~110–120 ppm for CF3) and boron-ester moiety (δ 1.3 ppm for pinacol methyl groups) .

- IR : B–O stretching at ~1340 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) verifies purity (>98%) .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during synthesis?

- Optimization strategies :

- Base selection : Use K3PO4 instead of Na2CO3 to reduce hydrolysis of the boronate ester .

- Catalyst tuning : PdCl2(dppf) enhances selectivity for Suzuki-Miyaura coupling over side reactions .

- Solvent drying : Pre-dry THF over molecular sieves to eliminate trace water .

Q. What computational methods aid in predicting reactivity of the trifluoromethyl and boronate groups?

- Computational framework :

- DFT calculations : Model electrophilic substitution at the benzene ring using Gaussian09 with B3LYP/6-31G(d) basis sets. This predicts regioselectivity for functionalization .

- Molecular docking : Assess interactions of the benzamide moiety with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Case study :

- Data reconciliation : Compare solvent systems (DMF vs. DMSO) and catalyst loadings (1–5 mol% Pd) across studies . For example, yields drop in DMSO due to poorer boron solubility.

- Statistical analysis : Apply ANOVA to evaluate the significance of temperature (p < 0.05) and solvent polarity (p < 0.01) on yield variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.